molecular formula C19H21NO3 B5487084 (2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone

(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone

Cat. No.: B5487084
M. Wt: 311.4 g/mol
InChI Key: LAZPUFPRCBNZMH-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a phenoxyphenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone can be achieved through a Mannich reaction. This involves the reaction of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom. For instance, the aminoalkylation of a precursor compound using formaldehyde solution and 2,6-dimethylmorpholine at reflux temperature for 8 hours can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone is unique due to the presence of both the morpholine ring and the phenoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or differently substituted analogs.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-phenoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14-12-20(13-15(2)22-14)19(21)16-7-6-10-18(11-16)23-17-8-4-3-5-9-17/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPUFPRCBNZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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